An In-depth Technical Guide to the Chemical and Physical Properties of 4-Chloromethyl-N-(1H-triazol-3-yl)-benzamide
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Chloromethyl-N-(1H-triazol-3-yl)-benzamide
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical and physical properties of 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide. As a molecule incorporating both a benzamide and a 1,2,4-triazole moiety, this compound is of significant interest for its potential applications in medicinal chemistry and drug development. This document outlines a proposed synthetic route and provides a comprehensive suite of analytical protocols for the thorough characterization of its structure, purity, and physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes field-proven methodologies and insights derived from analogous structures to empower researchers in their investigation of this and similar molecules.
Introduction
The fusion of a benzamide scaffold with a 1,2,4-triazole ring in 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide results in a molecule with a rich chemical landscape and significant therapeutic potential. Benzamides are a well-established class of compounds with a broad spectrum of biological activities.[4] The 1,2,4-triazole ring is a key pharmacophore found in numerous antifungal, antiviral, and anti-inflammatory agents.[5][6] The inclusion of a reactive chloromethyl group on the benzamide ring provides a valuable handle for further chemical modification, enabling the exploration of a diverse chemical space for drug discovery and development.
This guide serves as a comprehensive resource for researchers, providing a foundational understanding of the molecule's core properties and the experimental workflows required for its rigorous scientific investigation.
Chemical and Physical Properties
Based on its chemical structure, the following properties can be predicted for 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₄O | [7] |
| Molecular Weight | 236.66 g/mol | [7] |
| IUPAC Name | 4-(chloromethyl)-N-(1H-1,2,4-triazol-3-yl)benzamide | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Solubility | Predicted to be slightly soluble in water, with higher solubility in organic solvents like DMSO, DMF, and methanol. | Inferred from the properties of benzamide and triazole derivatives.[4] |
| Melting Point | Not available. Expected to be a relatively high melting solid, typical for aromatic amides with heterocyclic substituents. For comparison, related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide has a melting point of 209–210 °C.[8] | - |
| Boiling Point | Not available. Expected to be high and likely to decompose before boiling under atmospheric pressure. | General characteristic of similar organic compounds. |
Proposed Synthesis
A plausible synthetic route to 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide involves the amidation of 4-(chloromethyl)benzoyl chloride with 3-amino-1,2,4-triazole. This approach is a standard and efficient method for the formation of amide bonds.[9]
DOT Script of the Proposed Synthesis
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1,2,4-triazole (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. To this, add a solution of 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.
DOT Script of the NMR Analysis Workflow
Caption: Workflow for NMR-based structural analysis.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the four protons on the benzene ring.
-
Triazole Proton: A singlet for the proton on the 1,2,4-triazole ring (likely δ 8.0-9.5 ppm).[6]
-
Amide Proton: A broad singlet for the amide (N-H) proton, which may be exchangeable with D₂O (typically δ 10.0-11.0 ppm).[8]
-
Chloromethyl Protons: A singlet for the two protons of the chloromethyl group (CH₂Cl) (expected around δ 4.5-5.0 ppm).
-
Carbonyl Carbon: A signal for the amide carbonyl carbon (C=O) in the range of δ 160-170 ppm.[6]
-
Aromatic Carbons: Signals for the six carbons of the benzene ring (typically δ 120-140 ppm).
-
Triazole Carbons: Signals for the two carbons of the 1,2,4-triazole ring (typically δ 140-160 ppm).[3]
-
Chloromethyl Carbon: A signal for the carbon of the chloromethyl group (CH₂Cl) (expected around δ 40-50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3400 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Amide) | 1650-1680 |
| C=N Stretch (Triazole) | 1590-1680 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Molecular Ion Peak (M⁺): m/z = 236.66 (for C₁₀H₉ClN₄O). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Key Fragmentation Pathways: Expect fragmentation at the amide bond and loss of the chloromethyl group.
Purity and Physicochemical Characterization
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for determining the purity of the synthesized compound.
DOT Script of the HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity determination.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (likely around 254 nm).[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Thermal Analysis
-
Melting Point: Determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profile.
Solubility and Lipophilicity
-
Aqueous Solubility: Can be determined using the shake-flask method in various buffers (e.g., pH 2.0, 7.4, 9.0) to understand its behavior in different physiological environments.[10]
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical parameter for predicting drug absorption and membrane permeability. This can be determined experimentally using the shake-flask method or estimated using computational models.[10]
Safety and Handling
While specific toxicity data for 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide is not available, it is prudent to handle this compound with care, assuming it may be hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Applications
The unique structural features of 4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide suggest several potential applications in drug discovery:
-
Antimicrobial Agents: The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal and antibacterial agents.[11]
-
Anticancer Agents: Benzamide derivatives have shown promise as anticancer agents, and the triazole ring can enhance this activity.
-
Kinase Inhibitors: The scaffold could be a starting point for the design of kinase inhibitors, a significant class of anticancer drugs.
-
Chemical Probes: The reactive chloromethyl group allows for covalent modification of biological targets, making it a potential tool for chemical biology research.
Conclusion
4-Chloromethyl-N-(1H-[1][2][3]triazol-3-yl)-benzamide is a molecule of considerable interest for its potential in medicinal chemistry. This technical guide has provided a comprehensive framework for its synthesis, characterization, and handling. By employing the detailed protocols and understanding the anticipated chemical and physical properties outlined herein, researchers will be well-equipped to unlock the full potential of this promising compound and its derivatives in the pursuit of novel therapeutics.
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